Fluorescein-12-dUTP: A Comprehensive Technical Guide
Fluorescein-12-dUTP: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein-12-deoxyuridine-5'-triphosphate (Fluorescein-12-dUTP), a critical reagent for non-radioactive DNA labeling in a variety of molecular biology applications. This document details its core structure, physicochemical properties, and detailed protocols for its use in enzymatic DNA labeling techniques.
Core Structure and Properties of Fluorescein-12-dUTP
Fluorescein-12-dUTP is a modified deoxyuridine triphosphate (dUTP) molecule. It consists of a fluorescein (B123965) dye molecule attached to the C5 position of the pyrimidine (B1678525) ring of dUTP via a 12-atom spacer arm. This linker minimizes the steric hindrance between the fluorescent dye and the DNA polymerase, facilitating its efficient incorporation into a newly synthesized DNA strand in place of thymidine (B127349) triphosphate (dTTP).[1][2][3]
The key components of the Fluorescein-12-dUTP structure are:
-
Fluorescein: A widely used green fluorescent dye.
-
12-Atom Spacer Arm: A linker that connects the fluorescein to the dUTP. This spacer is crucial for reducing the interference of the bulky dye with the enzymatic incorporation process.
-
Deoxyuridine Triphosphate (dUTP): A pyrimidine nucleotide that can be incorporated into DNA.
Quantitative Data Summary
The following tables summarize the key quantitative data for Fluorescein-12-dUTP, compiled from various sources.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| Chemical Formula | C39H37N4O21P3Li4 | [4] |
| Molecular Weight | 1018.4 g/mol (tetralithium salt) | [4] |
| 994.69 g/mol (free acid) | [5] | |
| Appearance | Clear, yellow solution | [4] |
| Purity (HPLC) | ≥85-95% | [5][6] |
| Storage Conditions | -15°C to -25°C, protected from light | [1][4] |
| Stability | Stable for at least 12 months at -20°C. A decomposition of approximately 5% may occur within 6 months. | [1][4] |
Table 2: Spectroscopic Properties
| Property | Value | References |
| Excitation Maximum (λexc) | 492 - 498 nm | [5][7] |
| Emission Maximum (λem) | 517 - 521 nm | [1][5][7] |
| Molar Extinction Coefficient (ε) | 70,000 - 83,000 L·mol⁻¹·cm⁻¹ (at pH 7.5-9.0) | [2][5] |
| Quantum Yield (Φ) | 0.79 - 0.95 | [7][8] |
Note: The quantum yield of fluorescein is highly dependent on pH, with fluorescence increasing significantly from pH 6 to 8.[9]
Experimental Protocols
Fluorescein-12-dUTP is a versatile substrate for several DNA polymerases, enabling its use in various DNA labeling techniques.[1] It can be used as a substrate for DNA Polymerase I (including the Klenow fragment), Taq DNA Polymerase, Terminal Transferase, and Reverse Transcriptase.[1][6]
Random Primed DNA Labeling
This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating Fluorescein-12-dUTP.
Experimental Workflow for Random Primed DNA Labeling
Caption: Workflow for Random Primed DNA Labeling with Fluorescein-12-dUTP.
Detailed Protocol:
-
Template Preparation:
-
In a microcentrifuge tube, add 10 ng to 3 µg of linearized DNA template.[1]
-
Add autoclaved, double-distilled water to a final volume of 15 µl.[1]
-
Denature the DNA by heating in a boiling water bath at 95°C for 10 minutes.[1]
-
Immediately chill the tube on an ice/water bath to prevent re-annealing.[1]
-
-
Labeling Reaction:
-
On ice, add the following reagents to the denatured DNA:
-
Mix gently by pipetting and centrifuge briefly to collect the contents.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of the labeled DNA.[1]
-
-
Termination:
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[1]
-
-
Purification (Optional):
-
The labeled probe can be purified from unincorporated nucleotides using standard methods such as ethanol (B145695) precipitation or spin column chromatography.
-
PCR Labeling
Fluorescein-12-dUTP can be incorporated into DNA during the polymerase chain reaction (PCR). This is achieved by substituting a portion of the dTTP in the reaction mix with Fluorescein-12-dUTP.
General Protocol and Considerations:
-
Fluorescein-12-dUTP/dTTP Ratio: A common starting point is a 1:2 to 1:1 ratio of Fluorescein-12-dUTP to dTTP. For example, in a dNTP mix with a final concentration of 200 µM for each dNTP, one might use 100 µM dTTP and 100 µM Fluorescein-12-dUTP. The optimal ratio may need to be determined empirically and typically ranges from 30-50% Fluorescein-12-dUTP to 70-50% dTTP.[3][5]
-
Template DNA: 1 pg to 100 ng of template DNA can be used.
-
Polymerase: A thermostable DNA polymerase such as Taq polymerase is used.
-
Cycling Conditions: Standard PCR cycling conditions can generally be used, but optimization of annealing temperature and extension time may be necessary.
Example Reaction Setup (50 µl):
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dATP, dGTP, dCTP | 200 µM each |
| dTTP | 100 µM |
| Fluorescein-12-dUTP (1 mM) | 100 µM |
| Forward Primer | 0.1 - 1.0 µM |
| Reverse Primer | 0.1 - 1.0 µM |
| Template DNA | As required |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free water | To 50 µl |
PCR Cycling Protocol Example:
Caption: A typical PCR cycling protocol for DNA labeling.
Nick Translation
In this method, DNase I introduces single-stranded nicks into the DNA template. DNA Polymerase I then adds nucleotides, including Fluorescein-12-dUTP, at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end.
Detailed Protocol:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following:
-
1 µg Template DNA
-
5 µl 10x Nick Translation Buffer (typically contains Tris-HCl, MgCl₂, and a reducing agent)
-
5 µl dNTP mix (containing dATP, dGTP, dCTP at a concentration such as 0.2 mM each)
-
A mix of dTTP and Fluorescein-12-dUTP (a common molar ratio is 1:3 to 1:5 of dTTP to labeled dUTP)[10]
-
10 µl DNA Polymerase I/DNase I enzyme mix
-
Nuclease-free water to a final volume of 50 µl
-
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours.[10] The incubation time can be adjusted to obtain the desired probe length (typically 200-500 bp).
-
-
Monitoring Probe Size (Optional):
-
To check the size of the labeled fragments, a small aliquot can be run on an agarose (B213101) gel.
-
-
Termination:
-
Stop the reaction by adding 5 µl of 0.5 M EDTA (pH 8.0).[11]
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
-
Purification:
-
Purify the labeled probe from unincorporated nucleotides using methods like ethanol precipitation or spin column chromatography.[12]
-
Applications of Fluorescein-12-dUTP Labeled Probes
DNA probes labeled with Fluorescein-12-dUTP are utilized in a wide array of molecular biology techniques, including:
-
Fluorescence in situ Hybridization (FISH): For the visualization of specific DNA sequences in chromosomes or cells.[1][5]
-
Microarrays: For gene expression analysis and genotyping.
-
Southern and Northern Blotting: For the detection of specific DNA or RNA sequences.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based detection systems. [4]
Troubleshooting
Low Labeling Efficiency:
-
Suboptimal DNA Template: Ensure the DNA is of high purity and has been properly denatured (for random primed labeling). Linearized DNA is generally labeled more efficiently in random priming.[1]
-
Incorrect Reagent Concentrations: Optimize the ratio of Fluorescein-12-dUTP to dTTP. Excessive amounts of the labeled nucleotide can inhibit some polymerases.
-
Enzyme Inactivity: Ensure enzymes have been stored correctly and are active.
-
Incorrect Incubation Time or Temperature: Follow the recommended incubation conditions for the specific labeling method.
High Background:
-
Incomplete Removal of Unincorporated Nucleotides: Ensure the purification step is performed effectively to remove all free Fluorescein-12-dUTP.
-
Non-specific Binding of the Probe: Optimize hybridization and washing conditions in downstream applications.
Disclaimer: This document is intended for research purposes only and should not be used for diagnostic procedures.[1] Always refer to the manufacturer's specific instructions and safety data sheets for the reagents and enzymes used.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. apexbt.com [apexbt.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 6. 荧光素-12-dUTP ≥85% (HPLC), suitable for ELISA, suitable for hybridization, solution | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fluorescein-12-dUTP *1 mM in TE Buffer (pH 7.5)* *CAS 214154-36-6* | AAT Bioquest [aatbio.com]
- 8. Fluorescein-12-dUTP *1 mM in Tris Buffer (pH 7.5)* | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Fluorescein NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
